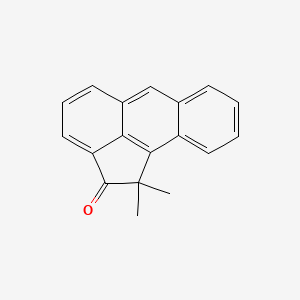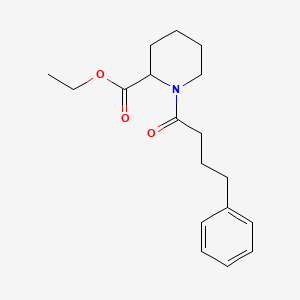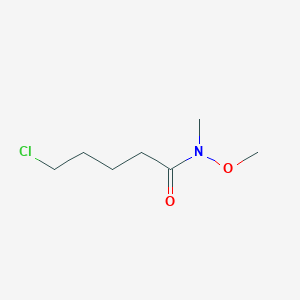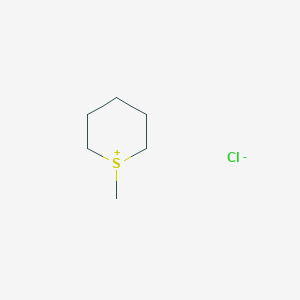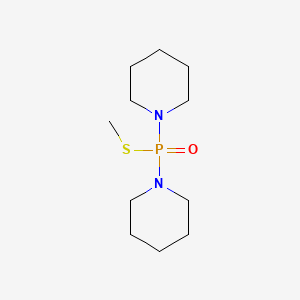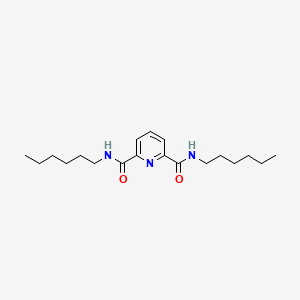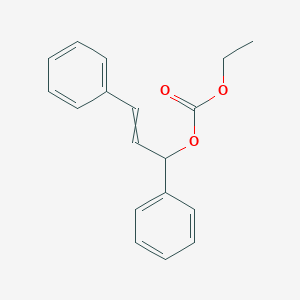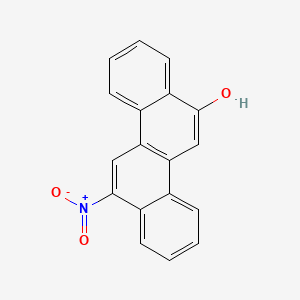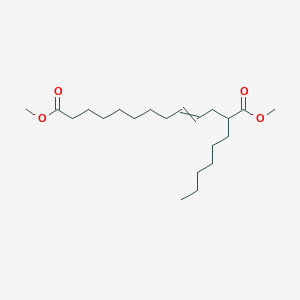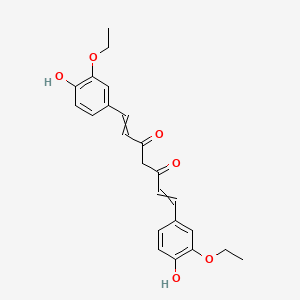
1,6-Heptadiene-3,5-dione, 1,7-bis(3-ethoxy-4-hydroxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Heptadiene-3,5-dione, 1,7-bis(3-ethoxy-4-hydroxyphenyl)-, commonly known as a derivative of curcumin, is a natural lipophilic polyphenol. It is known for its significant pharmacological effects in vitro and in vivo through various mechanisms of action. This compound is a major component of turmeric, which has been used in traditional medicine for centuries .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Heptadiene-3,5-dione, 1,7-bis(3-ethoxy-4-hydroxyphenyl)- involves several steps. One common method includes the condensation of acetylacetone with aromatic aldehydes under basic conditions. The reaction typically requires a catalyst such as boron trifluoride or piperidine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves the extraction from turmeric rhizomes followed by purification processes. Techniques such as Soxhlet extraction, ultrasound extraction, pressurized fluid extraction, and microwave extraction are commonly used. These methods ensure the efficient isolation of the compound from natural sources .
化学反応の分析
Types of Reactions
1,6-Heptadiene-3,5-dione, 1,7-bis(3-ethoxy-4-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acidic or basic catalysts depending on the nature of the substituent.
Major Products Formed
Oxidation: Formation of diketones and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
1,6-Heptadiene-3,5-dione, 1,7-bis(3-ethoxy-4-hydroxyphenyl)- has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various derivatives with potential pharmacological activities.
Biology: Studied for its antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential in treating diseases such as cancer, Alzheimer’s disease, and cardiovascular diseases.
Industry: Used as a natural food coloring agent and in the formulation of cosmetics and pharmaceuticals
作用機序
The compound exerts its effects through multiple mechanisms:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits their growth.
Molecular Targets and Pathways: Interacts with various proteins and enzymes, modulating cellular signaling pathways involved in inflammation, apoptosis, and cell proliferation
類似化合物との比較
Similar Compounds
Curcumin: 1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione.
Demethoxycurcumin: 1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione.
Bisdemethoxycurcumin: 1,7-bis(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione
Uniqueness
1,6-Heptadiene-3,5-dione, 1,7-bis(3-ethoxy-4-hydroxyphenyl)- is unique due to its ethoxy group, which enhances its lipophilicity and potentially its bioavailability compared to other curcumin derivatives. This structural modification may also influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
特性
CAS番号 |
128347-51-3 |
|---|---|
分子式 |
C23H24O6 |
分子量 |
396.4 g/mol |
IUPAC名 |
1,7-bis(3-ethoxy-4-hydroxyphenyl)hepta-1,6-diene-3,5-dione |
InChI |
InChI=1S/C23H24O6/c1-3-28-22-13-16(7-11-20(22)26)5-9-18(24)15-19(25)10-6-17-8-12-21(27)23(14-17)29-4-2/h5-14,26-27H,3-4,15H2,1-2H3 |
InChIキー |
WFBJOIOFNYPMJI-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


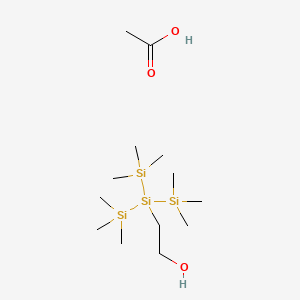
![[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane](/img/structure/B14289046.png)
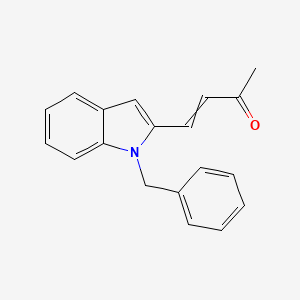
![6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol](/img/structure/B14289057.png)
